Tauro-|A-muricholic acid-d4 (sodium)
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Overview
Description
Tauro-|A-muricholic acid-d4 (sodium) is a useful research compound. Its molecular formula is C26H44NNaO7S and its molecular weight is 541.7 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tauro-α-muricholic acid-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents[][1].
Major Products
Scientific Research Applications
Tauro-α-muricholic acid-d4 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of tauro-α-muricholic acid.
Biology: Studied for its role in bile acid metabolism and its effects on the farnesoid X receptor.
Medicine: Investigated for its potential therapeutic applications in diseases related to bile acid metabolism.
Industry: Utilized in the production of high-purity lipid standards and other biochemical research products[][1].
Comparison with Similar Compounds
Similar Compounds
Tauro-β-muricholic acid-d4 (sodium): Another deuterated bile acid with similar applications but different structural features.
Tauro-ω-muricholic acid (sodium): A non-deuterated bile acid with similar biological functions but different isotopic composition[][1].
Properties
Molecular Formula |
C26H44NNaO7S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i8D2,14D2; |
InChI Key |
NYXROOLWUZIWRB-KIZYMFMYSA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
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